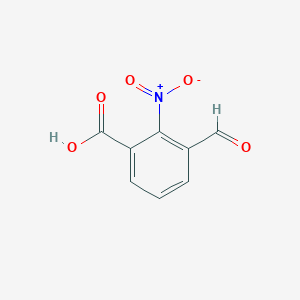

3-Formyl-2-nitrobenzoic acid

Description

Contextual Significance in Modern Chemical Synthesis Methodologies

In the landscape of modern chemical synthesis, the demand for efficient and precise methods for constructing complex molecules is paramount. 3-Formyl-2-nitrobenzoic acid and its derivatives serve as crucial intermediates in multi-step synthetic pathways. nbinno.comgoogle.com The compound's value is particularly noted in the synthesis of pharmacologically active agents. theclinivex.com

A significant application of its methyl ester, methyl 3-formyl-2-nitrobenzoate, is as a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. theclinivex.comlookchem.comchemicalbook.comchemdad.com PARP inhibitors are a class of targeted therapies, with Niraparib being a notable example developed for certain types of cancer. google.comtheclinivex.com The synthesis of such intricate molecules relies on the availability of versatile starting materials like 3-formyl-2-nitrobenzoic acid, which provide the necessary functional handles for subsequent chemical modifications. A patented method for producing its methyl ester highlights its industrial relevance, focusing on creating this important intermediate from readily available materials. google.com

Overview of Strategic Importance as a Building Block and Synthetic Precursor

The strategic importance of 3-Formyl-2-nitrobenzoic acid lies in the distinct reactivity of its three functional groups. This trifunctionality allows chemists to perform a variety of chemical transformations selectively, making it a valuable building block for a range of organic compounds. The high reactivity associated with the nitro group, in particular, makes it suitable for custom chemical synthesis. nbinno.com

Its role as a precursor extends beyond PARP inhibitors. Research indicates its utility in creating other classes of compounds, including:

Quinolone Derivatives: It is a critical precursor for the synthesis of certain quinolone antibiotics. nbinno.com

Agrochemical Intermediates: The compound serves as a building block in the manufacturing of intermediates for the agrochemical industry. nbinno.com

Specialty Dyes: It is also utilized in the production of specialty dyes. nbinno.com

The synthesis of its methyl ester, methyl 3-formyl-2-nitrobenzoate, is an important step in many of these applications. google.com This ester is a direct reagent used in the synthesis of PARP inhibitors and other complex molecules. theclinivex.comchemicalbook.com The ability to start from a compound like 3-methyl-2-nitrobenzoic acid and convert it into the more functionalized 3-formyl-2-nitrobenzoic acid (or its ester) demonstrates a key strategy in synthetic organic chemistry: the stepwise elaboration of simpler molecules into complex, high-value products. google.com

Physicochemical Properties of 3-Formyl-2-nitrobenzoic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅NO₅ | cymitquimica.comchemsrc.com |

| Molecular Weight | 195.13 g/mol | cymitquimica.comnih.gov |

| Appearance | Off-white solid | cymitquimica.com |

| Purity | 96.5% by area (HPLC) | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5/c10-4-5-2-1-3-6(8(11)12)7(5)9(13)14/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKKEQQMDSUJFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 Formyl 2 Nitrobenzoic Acid and Its Key Derivatives

Established Synthetic Pathways to 3-Formyl-2-nitrobenzoic Acid

3-Formyl-2-nitrobenzoic acid is a significant organic intermediate, particularly in the synthesis of pharmaceutical compounds. Its preparation is a multi-step process that requires careful control of reaction conditions to achieve desired yields and purity. The most established pathways often involve the synthesis of a key precursor, Methyl 3-formyl-2-nitrobenzoate, which is subsequently hydrolyzed to the final carboxylic acid.

The precursor approach is a widely documented method for synthesizing 3-Formyl-2-nitrobenzoic acid. This strategy focuses on first constructing the methyl ester derivative, Methyl 3-formyl-2-nitrobenzoate, which serves as a crucial intermediate for synthesizing PARP inhibitors like Niraparib. chemicalbook.comtheclinivex.com The synthesis of this precursor typically begins with Methyl 3-methyl-2-nitrobenzoate.

A common and effective route to Methyl 3-formyl-2-nitrobenzoate involves a two-step process starting from Methyl 3-methyl-2-nitrobenzoate. google.com

Halogenation: The first step is a substitution reaction where the methyl group of Methyl 3-methyl-2-nitrobenzoate is halogenated, typically with chlorine. This reaction, which can be catalyzed by ultraviolet light, converts the methyl group into a dichloromethyl group, yielding 3-(dichloromethyl)-2-nitrobenzoic acid methyl ester. google.com The molar ratio of the starting material to chlorine is a critical parameter, often ranging from 1:2 to 1:10. google.com Solvents such as dichloromethane (B109758) or dichloroethane are commonly used. google.com

Hydrolysis: The second step involves the hydrolysis of the 3-(dichloromethyl)-2-nitrobenzoic acid methyl ester. This reaction specifically targets the dichloromethyl group to convert it into a formyl (aldehyde) group, thereby forming Methyl 3-formyl-2-nitrobenzoate. google.com This transformation is often conducted in the presence of a zinc chloride aqueous solution and is facilitated by a phase transfer catalyst. google.com

An alternative method for converting a bromomethyl group to a formyl group involves using N-methylmorpholine oxide (NMO) in acetonitrile (B52724) with 4A molecular sieves. chemicalbook.com

Phase transfer catalysis (PTC) plays a crucial role in the synthesis of the precursor, Methyl 3-formyl-2-nitrobenzoate, specifically during the hydrolysis of the 3-(dichloromethyl)-2-nitrobenzoic acid methyl ester intermediate. google.com PTC is employed to facilitate the reaction between the organic-soluble ester and the aqueous zinc chloride solution. google.com The catalyst transports a reactant from one phase to another where the reaction occurs, leading to milder reaction conditions and potentially higher yields. mdpi.com

In this specific synthesis, the phase transfer catalyst enables the efficient conversion of the dichloromethyl group to the formyl group while preserving the methyl ester functionality. google.com Controlling the pH of the reaction system is vital; maintaining a pH between 6 and 8, often by the dropwise addition of a sodium bicarbonate solution, helps prevent the unintended hydrolysis of the primary methyl ester group. google.com

Several quaternary ammonium (B1175870) salts have been proven effective as phase transfer catalysts for this transformation. google.com

Interactive Table: Phase Transfer Catalysts in the Synthesis of Methyl 3-Formyl-2-nitrobenzoate

| Catalyst Name | Type | Molar Ratio (Substrate:PTC:ZnCl2) |

| Tetrabutylammonium bromide | Quaternary Ammonium Salt | 1 : 0.01-0.1 : 0.1-0.5 |

| Tetrabutylammonium chloride | Quaternary Ammonium Salt | 1 : 0.01-0.1 : 0.1-0.5 |

| Tetrabutylammonium hydrogen sulfate | Quaternary Ammonium Salt | 1 : 0.01-0.1 : 0.1-0.5 |

| Benzyltriethylammonium chloride | Quaternary Ammonium Salt | 1 : 0.01-0.1 : 0.1-0.5 |

The final step in this synthetic pathway is the hydrolysis of the methyl ester group of Methyl 3-formyl-2-nitrobenzoate to yield the target molecule, 3-Formyl-2-nitrobenzoic acid. This is a standard ester hydrolysis reaction that can be carried out under either acidic or basic conditions.

Optimization of this step involves controlling key parameters to maximize the yield and purity of the carboxylic acid while minimizing side reactions.

Reaction Temperature: Higher temperatures generally increase the rate of hydrolysis, but can also promote side reactions. The optimal temperature must be determined empirically.

Concentration of Reagents: The concentration of the acid or base catalyst directly influences the reaction rate.

Reaction Time: The reaction must be monitored to ensure it proceeds to completion without significant degradation of the product.

While specific optimized conditions for this exact molecule are proprietary or context-dependent, general protocols for the hydrolysis of substituted methyl benzoates serve as a starting point for development.

While the pathway via halogenation of Methyl 3-methyl-2-nitrobenzoate is well-established, other synthetic strategies for producing substituted nitrobenzoic acids can be considered. These alternative routes could involve changing the order of functional group introduction or utilizing different starting materials.

For instance, one could envision a route starting from a molecule that already contains the formyl group, such as 3-formylbenzoic acid. Subsequent nitration would be a key step. However, the directing effects of the existing carboxyl and formyl groups, both of which are meta-directing, would need to be carefully considered to achieve the desired 2-nitro substitution pattern, which can be challenging.

Another conceptual approach could involve the oxidation of a corresponding alcohol. A synthesis could potentially start from (3-(hydroxymethyl)-2-nitrophenyl)methanol, followed by selective oxidation of the two alcohol groups, with the primary alcohol being oxidized to a carboxylic acid and the other to an aldehyde. Achieving such selectivity would be a significant synthetic challenge requiring specialized protecting groups or oxidation reagents. Currently, the precursor approach remains the most practical and widely reported method in the scientific literature.

Synthesis via Methyl 3-Formyl-2-nitrobenzoate (Precursor Approach)

Green Chemistry Principles in the Synthesis of Nitro- and Formyl-Substituted Benzoic Acids

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com These principles are increasingly being applied to the synthesis of complex organic molecules like substituted benzoic acids.

Key green chemistry considerations for these syntheses include:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A green approach would prioritize the use of water, supercritical fluids, or ionic liquids. For example, the Schotten-Baumann synthesis of benzoic acid derivatives has been successfully performed in an aqueous environment at room temperature. brazilianjournals.com.br

Catalysis over Stoichiometric Reagents: The use of catalytic reagents is preferred over stoichiometric ones because they are used in smaller quantities and can be recycled. mdpi.com An example is the selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide, a relatively clean oxidant, with water as the solvent. mdpi.com This could be a greener alternative to methods employing heavy metals like chromium. mdpi.com

Energy Efficiency: Synthetic methods should be designed for energy efficiency. This can involve using catalysts that allow for lower reaction temperatures or employing technologies like microwave irradiation, which can accelerate reactions and reduce energy consumption. mdpi.com

Atom Economy: Processes should be designed to maximize the incorporation of all materials used in the process into the final product. This reduces waste generation.

Use of Renewable Feedstocks: While not always feasible for complex aromatics, sourcing starting materials from renewable biomass is a long-term goal of green chemistry. wjpmr.com

Applying these principles to the synthesis of 3-Formyl-2-nitrobenzoic acid could involve replacing chlorinated solvents in the halogenation step with a greener alternative, developing a catalytic (non-heavy metal) method for the oxidation of the methyl group, and optimizing the hydrolysis steps to be performed in water with recyclable catalysts.

Process Intensification and Scalability Considerations for Research Production

The transition from laboratory-scale synthesis to larger research production of 3-Formyl-2-nitrobenzoic acid necessitates a thorough evaluation of process intensification and scalability for each synthetic step. Key considerations include enhancing reaction efficiency, ensuring safety, and simplifying workup procedures.

For the initial side-chain chlorination of methyl 3-methyl-2-nitrobenzoate, a critical step in one of the primary synthetic routes, process intensification can be achieved through the adoption of continuous flow technology. vapourtec.comrsc.org Photochemical chlorination, often employed in this transformation, benefits significantly from the precise control over reaction parameters offered by microreactors. vapourtec.comrsc.org Continuous flow setups allow for uniform irradiation, efficient mixing of gas and liquid phases, and superior temperature control, which can lead to higher selectivity and reduced formation of by-products. vapourtec.comrsc.org The scalability of this step involves addressing challenges related to light penetration in larger reactors and ensuring consistent chlorine gas dispersion. The use of high-intensity light sources and efficient reactor design are crucial for maintaining reaction rates and yields on a larger scale.

The subsequent hydrolysis of the 3-(dichloromethyl)-2-nitrobenzoic acid methyl ester intermediate is often facilitated by a phase transfer catalyst (PTC). The scalability of PTC-catalyzed reactions is generally favorable due to the mild reaction conditions and the ability to use aqueous and organic phases, which simplifies catalyst separation and product isolation. For research production, optimizing the catalyst loading, agitation speed, and phase volume ratio is essential to maximize the interfacial area and enhance the reaction rate. The choice of a highly stable and efficient PTC is critical for ensuring process robustness and minimizing catalyst decomposition, especially under the alkaline conditions that may be required for hydrolysis.

The final ester hydrolysis to yield 3-Formyl-2-nitrobenzoic acid can be intensified by carefully selecting the hydrolysis conditions (acidic or basic) and optimizing the temperature and reaction time. For larger-scale production, considerations include the management of heat generated during neutralization and the efficient isolation of the final product, which may involve crystallization and filtration. The choice of solvent and the control of pH are critical to ensure high purity and yield of the final acid.

Furthermore, the oxidation of related starting materials, such as substituted benzaldehydes to benzoic acids, can also be intensified using continuous flow processes. These systems offer enhanced safety for exothermic oxidation reactions and can improve product consistency. The principles of continuous flow oxidation could be applied to alternative synthetic routes for 3-Formyl-2-nitrobenzoic acid, should a suitable precursor aldehyde be identified and prove economically viable.

Synthetic Route and Key Parameters for Methyl 3-Formyl-2-nitrobenzoate

| Step | Starting Material | Reagents and Catalysts | Solvents | Key Parameters | Product |

| 1. Side-Chain Chlorination | Methyl 3-methyl-2-nitrobenzoate | Chlorine (gas), UV light (optional) | Dichloromethane or Dichloroethane | Molar ratio of starting material to chlorine: 1:2 to 1:10 | 3-(Dichloromethyl)-2-nitrobenzoic acid methyl ester |

| 2. Hydrolysis of Dichloromethyl Group | 3-(Dichloromethyl)-2-nitrobenzoic acid methyl ester | Zinc chloride (aqueous solution), Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) | Dichloromethane or Dichloroethane | Molar ratio of substrate to PTC to ZnCl₂: 1:0.01-0.1:0.1-0.5; pH control (6-8) to prevent ester hydrolysis | Methyl 3-formyl-2-nitrobenzoate |

| 3. (Alternative Step 2) Oxidation | Methyl 3-(bromomethyl)-2-nitrobenzoate | N-methylmorpholine oxide (NMO), 4A molecular sieves | Acetonitrile | Reaction at room temperature | Methyl 3-formyl-2-nitrobenzoate |

Chemical Reactivity and Mechanistic Investigations of 3 Formyl 2 Nitrobenzoic Acid

Electronic Structure and Intrinsic Reactivity of the Formyl, Nitro, and Carboxyl Functional Groups

The nitro group is a powerful electron-withdrawing group, exerting both a strong negative inductive effect (-I) and a negative resonance effect (-R). This significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic substitution. The formyl and carboxyl groups are also electron-withdrawing and deactivating towards electrophilic aromatic substitution. khanacademy.org

The strong electron-withdrawing nature of the adjacent nitro group enhances the electrophilicity of the carbonyl carbon in the formyl group, making it more reactive towards nucleophiles. Similarly, the acidity of the carboxylic acid is increased due to the inductive effect of the neighboring nitro and formyl groups.

Steric hindrance between the adjacent ortho substituents plays a crucial role in the molecule's conformation. X-ray crystallographic studies on similar ortho-nitroarylaldehydes have shown that to relieve steric strain, the nitro group is often rotated out of the plane of the aromatic ring. researchgate.net This rotation can diminish the resonance effect of the nitro group, which in turn can influence the reactivity of the adjacent formyl group. researchgate.net The interaction between the dipoles of the proximate formyl and nitro groups also affects their rotation relative to the benzene (B151609) ring. researchgate.net

| Carboxyl (-COOH) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivation | Increases electrophilicity of formyl carbon |

Transformations and Reactivity of the Nitro Group

The nitro group is a key functional group that can be transformed into various other nitrogen-containing moieties, most notably amines.

The reduction of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. masterorganicchemistry.comwikipedia.org This conversion dramatically alters the electronic properties of the molecule, as the resulting amino group is a strong electron-donating and activating group. masterorganicchemistry.com A variety of methods can be employed for this reduction, each with its own advantages regarding selectivity and reaction conditions. commonorganicchemistry.com

Catalytic Hydrogenation: This is a common and clean method for nitro group reduction. commonorganicchemistry.com Hydrogen gas (H₂) is used in conjunction with a metal catalyst. commonorganicchemistry.com

Palladium on Carbon (Pd/C): Highly effective but may also reduce other functional groups if not controlled. commonorganicchemistry.com

Raney Nickel: A useful alternative to Pd/C, particularly when trying to avoid dehalogenation if halogen substituents are present. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): Another effective catalyst for this transformation. wikipedia.org

Stoichiometric Metal Reductions: These methods often use a metal in an acidic medium. masterorganicchemistry.com

Iron (Fe) in Acid: A mild and classic method for reducing nitro groups to amines in the presence of other reducible functionalities. commonorganicchemistry.com

Tin (Sn) or Tin(II) Chloride (SnCl₂) in Acid: Another widely used, mild method that is tolerant of many other functional groups. commonorganicchemistry.comresearchgate.net

Zinc (Zn) in Acid: Provides a mild way to achieve the reduction to an amine. commonorganicchemistry.com

The choice of reducing agent is critical, especially when chemoselectivity is desired to avoid altering the formyl or carboxyl groups. For instance, catalytic hydrogenation might also reduce the aldehyde if conditions are not carefully controlled.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Selectivity Notes |

|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation | Highly efficient; can also reduce aldehydes and other groups. commonorganicchemistry.com |

| H₂/Raney Ni | Catalytic hydrogenation | Effective for nitro groups; often used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Metal in acidic medium | Mild conditions, often selective for the nitro group. commonorganicchemistry.com |

| SnCl₂/HCl | Metal salt in acidic medium | Mild and selective for nitro group reduction. commonorganicchemistry.com |

| Zn/HCl or Zn/AcOH | Metal in acidic medium | Provides a mild reduction to the amine. commonorganicchemistry.com |

Computational Chemistry and Theoretical Investigations of 3 Formyl 2 Nitrobenzoic Acid

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations are used to determine the optimized molecular geometry and to probe the electronic landscape, which governs the molecule's stability and chemical reactivity.

Electronic Structure and Reactivity Descriptors: Key insights into reactivity are derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netdergipark.org.tr For 3-Formyl-2-nitrobenzoic acid, the presence of three electron-withdrawing groups (formyl, nitro, and carboxyl) is expected to significantly lower the LUMO energy, making the molecule a strong electron acceptor and susceptible to nucleophilic attack. thaiscience.info

Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), can be calculated from HOMO and LUMO energies. These descriptors quantify the molecule's resistance to change in its electron distribution, its tendency to escape from an equilibrium system, and its propensity to act as an electrophile, respectively. dergipark.org.tryoutube.com

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. thaiscience.info For 3-Formyl-2-nitrobenzoic acid, the MEP would show regions of negative potential (electron-rich) localized around the oxygen atoms of the carboxyl and nitro groups, indicating sites prone to electrophilic attack. Conversely, positive potential regions (electron-poor) would be expected around the hydrogen atoms and near the carbon atom of the formyl group, highlighting likely sites for nucleophilic attack. thaiscience.info

| Parameter | Description | Predicted Trend for 3-Formyl-2-nitrobenzoic Acid |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | Low, due to electron-withdrawing groups |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | Very low, indicating strong electrophilicity |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Relatively small, suggesting higher reactivity compared to benzene (B151609) |

| Chemical Hardness (η) | Resistance to change in electron distribution | Lower than simpler benzoic acids |

| Electrophilicity Index (ω) | Propensity to accept electrons | High |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While DFT provides insights into the static, optimized structure of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and interactions with the surrounding environment, such as a solvent. acs.org

Conformational Analysis: 3-Formyl-2-nitrobenzoic acid possesses significant conformational flexibility due to the rotation around the single bonds connecting the substituent groups to the benzene ring. The key rotational degrees of freedom include:

The orientation of the carboxylic acid group.

The orientation of the formyl group.

The orientation of the nitro group relative to the plane of the ring.

MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them. nih.gov The relative orientations of the adjacent formyl and nitro groups are of particular interest, as steric hindrance and electronic interactions will likely favor specific conformations.

Solvent Interactions: The solvent environment can profoundly influence the conformational preferences and behavior of a molecule. scielo.br MD simulations explicitly model solvent molecules (such as water, chloroform, or DMSO), allowing for the study of solute-solvent interactions. nih.gov For 3-Formyl-2-nitrobenzoic acid, polar solvents are expected to form strong hydrogen bonds with the carboxylic acid group and interact favorably with the polar nitro and formyl groups. These interactions can stabilize certain conformations over others and influence the molecule's aggregation behavior in solution. scielo.br Cosolvent MD simulations, which use a mixture of water and organic probes like benzene, can be particularly useful for identifying binding pockets and understanding how the molecule interacts with different chemical environments. acs.org

| Simulation Aspect | Information Gained | Expected Behavior for 3-Formyl-2-nitrobenzoic Acid |

|---|---|---|

| Conformational Sampling (in vacuo) | Identifies stable conformers and rotational energy barriers. | Rotation of -COOH, -CHO, and -NO2 groups. Steric hindrance between ortho groups will restrict some conformations. |

| Solvation in Polar Solvents (e.g., Water) | Analyzes hydrogen bonding and dipole-dipole interactions. | Strong H-bonding at the carboxylic acid site. Stabilization of polar conformers. |

| Solvation in Apolar Solvents (e.g., Cyclohexane) | Investigates van der Waals interactions and potential for self-association. | Increased likelihood of forming hydrogen-bonded dimers via the carboxylic acid groups. |

Quantum Chemical Calculations for Spectroscopic Property Prediction and Validation

Quantum chemical calculations are highly effective for predicting spectroscopic properties, which can then be used to validate and interpret experimental data. DFT methods are widely used for the accurate prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. dergipark.org.trrsc.org

NMR Spectra Prediction: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. ucl.ac.uknih.govrsc.org By computing the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be predicted. acs.orgnih.gov These predicted shifts, when compared with experimental spectra, are invaluable for assigning signals to specific atoms within the molecule, confirming its structure, and analyzing its conformational state in solution. nih.gov For 3-Formyl-2-nitrobenzoic acid, calculations would predict the chemical shifts for the three distinct aromatic protons and the various carbon atoms, with the electron-withdrawing substituents causing significant downfield shifts.

IR Spectra Prediction: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. researchgate.net These calculations yield a set of normal modes, each with a specific frequency and intensity, which correspond to the peaks in an experimental IR spectrum. This allows for the assignment of observed absorption bands to specific molecular motions, such as the C=O stretching of the formyl and carboxyl groups, the asymmetric and symmetric stretching of the NO₂ group, and the various vibrations of the benzene ring. Comparing the computed spectrum with the experimental one helps confirm the presence of key functional groups and provides evidence for intermolecular interactions, such as the hydrogen bonding in carboxylic acid dimers, which causes a characteristic broadening of the O-H stretching band. researchgate.net

| Spectroscopic Data | Computational Method | Key Predicted Features for 3-Formyl-2-nitrobenzoic Acid |

|---|---|---|

| 1H & 13C NMR Chemical Shifts | DFT (e.g., B3LYP) with GIAO method | Downfield shifts for aromatic protons and carbons due to strong electron-withdrawing effects. Distinct signals for formyl, carboxyl, and ring carbons. |

| IR Vibrational Frequencies | DFT (e.g., B3LYP) frequency calculation | Strong C=O stretching bands for aldehyde (~1700 cm-1) and carboxylic acid (~1720 cm-1). Strong asymmetric (~1550 cm-1) and symmetric (~1350 cm-1) NO2 stretching bands. Broad O-H stretching band (~2500-3300 cm-1) if dimerized. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. acs.org This allows for the determination of reaction barriers and provides a deeper understanding of reaction kinetics and selectivity.

For 3-Formyl-2-nitrobenzoic acid, several reactions could be explored computationally:

Nucleophilic addition to the formyl group: The formyl group is an electrophilic site. The mechanism of its reaction with various nucleophiles could be modeled to understand the energetics of tetrahedral intermediate formation and subsequent steps.

Reduction of the nitro group: The transformation of the nitro group into an amino group is a common synthetic step. Computational studies can elucidate the multi-step mechanism of this reduction, involving intermediates like nitroso and hydroxylamine (B1172632) species. researchgate.net

Decarboxylation: Although likely requiring harsh conditions, the mechanism for the thermal removal of the carboxylic acid group could be investigated.

The process involves locating the geometry of the transition state—the highest energy point along the reaction coordinate. Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction path. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction rate. youtube.com Such studies can explain why certain products are formed over others and guide the design of more efficient synthetic routes. nih.gov

Theoretical Analysis of Aromaticity and Substituent Effects

Aromaticity is a fundamental concept describing the unusual stability of cyclic, conjugated systems like benzene. This stability is altered by the presence of substituents. Computational methods provide quantitative measures of aromaticity, allowing for a detailed analysis of substituent effects.

Aromaticity Indices: Several computational indices are used to quantify aromaticity:

Structural Indices: The Harmonic Oscillator Model of Aromaticity (HOMA) evaluates aromaticity based on the uniformity of bond lengths within the ring. A value close to 1 indicates high aromaticity, while a value approaching 0 suggests a non-aromatic, bond-alternating structure. researchgate.net

Magnetic Indices: The Nucleus-Independent Chemical Shift (NICS) is a popular magnetic criterion. It involves calculating the magnetic shielding at the center of the ring (or above it). A large negative NICS value is indicative of a diatropic ring current and, thus, aromaticity. nih.gov

Substituent Effects: The formyl (-CHO), nitro (-NO₂), and carboxylic acid (-COOH) groups are all electron-withdrawing. They pull electron density from the benzene ring through both inductive and resonance effects. openstax.org This has several consequences:

Reduced Aromaticity: The withdrawal of π-electron density from the ring disrupts the delocalization, generally leading to a decrease in aromaticity compared to unsubstituted benzene. researchgate.netresearchgate.net Computational analysis of HOMA and NICS values would quantify this reduction.

Altered Reactivity: The strong deactivating nature of these groups makes the ring less susceptible to electrophilic aromatic substitution. nih.govnih.gov

Structural Changes: The electronic demand of the substituents can cause slight distortions in the ring geometry, such as changes in bond lengths and angles, which are accurately captured by DFT geometry optimizations. nsf.govnih.gov

| Compound | Substituent(s) | Expected HOMA Value (Approx.) | Expected NICS(1)zz Value (Approx. ppm) | Effect on Aromaticity |

|---|---|---|---|---|

| Benzene | -H | ~1.00 | ~ -30 | Reference |

| Nitrobenzene | -NO2 | Slightly < 1.00 | Slightly less negative | Slight decrease |

| Benzoic Acid | -COOH | Slightly < 1.00 | Slightly less negative | Slight decrease |

| 3-Formyl-2-nitrobenzoic acid | -CHO, -NO2, -COOH | Noticeably < 1.00 | Noticeably less negative | Significant decrease due to cumulative effects |

Synthetic Utility of 3 Formyl 2 Nitrobenzoic Acid Derivatives and Analogues

Synthesis and Characterization of Key Derivatives for Research Purposes

The synthetic utility of 3-formyl-2-nitrobenzoic acid is significantly expanded through the derivatization of its carboxylic acid, formyl, and nitro functionalities. These derivatives serve as crucial intermediates in multi-step organic syntheses and as valuable subjects for structure-activity relationship studies.

Esters and Amides of 3-Formyl-2-nitrobenzoic Acid

The carboxylic acid group of 3-formyl-2-nitrobenzoic acid provides a convenient handle for the synthesis of a variety of esters and amides. These derivatives are often prepared to modify the compound's solubility, reactivity, or to introduce specific functionalities for further reactions.

Esters:

The synthesis of esters of 3-formyl-2-nitrobenzoic acid can be achieved through standard esterification protocols. A common method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an appropriate alcohol. For instance, treatment of 3-formyl-2-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the highly reactive 3-formyl-2-nitrobenzoyl chloride. This intermediate can then be reacted with various alcohols (R-OH) in the presence of a non-nucleophilic base, such as pyridine, to afford the corresponding esters.

A widely cited example is the synthesis of methyl 3-formyl-2-nitrobenzoate . This compound is a key intermediate in the synthesis of poly(ADP-ribose)polymerase (PARP) inhibitors, such as Niraparib. chemicalbook.comgoogle.com One patented method for its synthesis involves the chlorination of methyl 3-methyl-2-nitrobenzoate to form 3-(dichloromethyl)-2-nitrobenzoic acid methyl ester, which is subsequently hydrolyzed to the desired aldehyde using a zinc chloride aqueous solution and a phase transfer catalyst. google.com Another approach involves the oxidation of methyl 3-(bromomethyl)-2-nitrobenzoate using N-methylmorpholine N-oxide (NMO) in acetonitrile (B52724). chemicalbook.com

| Ester Derivative | Alcohol Reagent | Synthetic Method | Key Application |

| Methyl 3-formyl-2-nitrobenzoate | Methanol | Oxidation of methyl 3-(bromomethyl)-2-nitrobenzoate | Intermediate for PARP inhibitors |

| Ethyl 3-formyl-2-nitrobenzoate | Ethanol | Esterification of 3-formyl-2-nitrobenzoyl chloride | Research chemical |

| tert-Butyl 3-formyl-2-nitrobenzoate | tert-Butanol | Esterification of 3-formyl-2-nitrobenzoyl chloride | Intermediate with acid-labile protecting group |

Amides:

Similarly, amides of 3-formyl-2-nitrobenzoic acid can be prepared by reacting 3-formyl-2-nitrobenzoyl chloride with primary or secondary amines. The reaction is typically carried out in an inert solvent with a base to neutralize the HCl byproduct. The nature of the amine can be varied to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's properties. While specific examples for the amidation of 3-formyl-2-nitrobenzoic acid are not extensively detailed in the available literature, the general reactivity of acyl chlorides with amines is a well-established transformation in organic synthesis.

Reduced and Oxidized Forms of the Formyl and Nitro Groups

The formyl and nitro groups of 3-formyl-2-nitrobenzoic acid and its derivatives are amenable to a variety of reduction and oxidation reactions, providing access to a broader range of functionalized molecules.

Reduction:

The selective reduction of either the formyl or the nitro group is a key transformation.

Reduction of the Formyl Group: The aldehyde can be selectively reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. youtube.com This transformation yields 3-(hydroxymethyl)-2-nitrobenzoic acid derivatives, which can serve as precursors for further functionalization.

Reduction of the Nitro Group: The nitro group can be reduced to a primary amine (amino group) through various methods, including catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). mdpi.comtcichemicals.com This leads to the formation of 3-formyl-2-aminobenzoic acid derivatives, which are valuable precursors for the synthesis of heterocyclic compounds. A study on the reduction of ester-substituted nitroarenes using NaBH₄-FeCl₂ demonstrated high chemoselectivity for the nitro group reduction while leaving the ester group intact. d-nb.inforesearchgate.net

Simultaneous Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), or more forcing conditions for catalytic hydrogenation, could potentially reduce both the formyl and nitro groups simultaneously, yielding 2-amino-3-(hydroxymethyl)benzoic acid.

Oxidation:

The formyl group is susceptible to oxidation to a carboxylic acid group. Treatment of 3-formyl-2-nitrobenzoic acid with oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) would be expected to yield 2-nitroisophthalic acid (benzene-1,3-dicarboxylic acid, 2-nitro-). libretexts.orgmasterorganicchemistry.com A study on the oxidation of formylsalicylic acids with potassium permanganate in an alkaline medium showed the conversion of the formyl group to a carboxyl group. researchgate.net

| Transformation | Reagent/Condition | Product Functional Groups |

| Selective Formyl Reduction | NaBH₄ | Hydroxymethyl, Nitro |

| Selective Nitro Reduction | H₂/Pd/C or Fe/HCl | Formyl, Amino |

| Simultaneous Reduction | LiAlH₄ (potential) | Hydroxymethyl, Amino |

| Formyl Oxidation | KMnO₄ | Carboxyl, Nitro |

Formation and Study of Schiff Bases and Imine Derivatives

The formyl group of 3-formyl-2-nitrobenzoic acid readily undergoes condensation reactions with primary amines to form Schiff bases or imines. This reaction is a cornerstone of combinatorial chemistry and allows for the introduction of a wide array of substituents onto the aromatic core. The general reaction involves the acid-catalyzed reaction of the aldehyde with an amine, followed by the elimination of water.

While specific studies on Schiff bases derived directly from 3-formyl-2-nitrobenzoic acid are limited in the reviewed literature, the synthesis and characterization of Schiff bases from related aromatic aldehydes are well-documented. For instance, studies have detailed the synthesis and crystal structures of Schiff bases derived from the reaction of 3-formylacetylacetone (B1258551) with aminobenzoic acid isomers. nih.gov Another study describes the synthesis and characterization of Schiff bases derived from 3-aryl-2-formyl-4(3H)-quinazolinone. ekb.eg These studies provide a methodological framework for the synthesis and spectroscopic analysis (IR, NMR) of such derivatives. mdpi.comsemanticscholar.org The formation of the imine C=N bond is typically confirmed by the appearance of a characteristic stretching vibration in the IR spectrum and specific signals in the NMR spectra.

Synthesis and Comparative Study of Positional Isomers and Halogenated Analogues

The biological and chemical properties of 3-formyl-2-nitrobenzoic acid can be modulated by altering the substitution pattern on the benzene (B151609) ring.

Positional Isomers:

The synthesis of positional isomers, such as 2-formyl-3-nitrobenzoic acid and 4-formyl-3-nitrobenzoic acid, allows for a comparative study of the influence of substituent placement on reactivity and physical properties.

2-Formyl-3-nitrobenzoic acid: The synthesis of this isomer can be approached through the nitration of 2-formylbenzoic acid. However, controlling the regioselectivity of the nitration can be challenging.

4-Formyl-3-nitrobenzoic acid: This isomer is commercially available and can be used for comparative studies. stackexchange.comorgsyn.org

A comparative study of these isomers would involve analyzing their spectroscopic data (NMR, IR), acidity (pKa values), and reactivity in various chemical transformations. The relative positions of the electron-withdrawing formyl and nitro groups are expected to significantly influence the electronic distribution within the aromatic ring and the acidity of the carboxylic acid. quora.com

Halogenated Analogues:

The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring of 3-formyl-2-nitrobenzoic acid can further modify its properties. Halogenation can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (formyl, nitro, and carboxyl) would determine the position of halogenation. For example, nitration of o-chlorobenzoic acid yields 2-chloro-5-nitrobenzoic acid, which could potentially be a precursor to a halogenated analogue. prepchem.comgoogle.com The synthesis of 2-chloro-6-bromo-p-nitrobenzoic acid from toluene (B28343) has also been described, showcasing multistep routes to poly-substituted nitrobenzoic acids. patsnap.com A detailed comparative study would involve synthesizing a series of halogenated derivatives and evaluating their physicochemical properties and reactivity.

Structure-Reactivity Relationships in 3-Formyl-2-nitrobenzoic Acid Derivatives

The reactivity of 3-formyl-2-nitrobenzoic acid and its derivatives is governed by the interplay of the electronic and steric effects of the substituents on the aromatic ring. The nitro group is a strong electron-withdrawing group through both resonance and inductive effects, which deactivates the ring towards electrophilic aromatic substitution and increases the acidity of the carboxylic acid. nih.gov The formyl group is also deactivating and meta-directing. The ortho-positioning of the nitro group relative to the carboxylic acid can lead to steric hindrance and potential intramolecular interactions, such as hydrogen bonding, which can influence the conformation and reactivity of the molecule.

The relative reactivity of carboxylic acid derivatives generally follows the order: acyl chlorides > anhydrides > esters ≈ carboxylic acids > amides. libretexts.org This trend is dictated by the ability of the leaving group to depart. In the context of 3-formyl-2-nitrobenzoic acid derivatives, the electron-withdrawing nature of the nitro and formyl groups enhances the electrophilicity of the carbonyl carbon of the ester or amide, potentially increasing its susceptibility to nucleophilic attack compared to non-nitrated analogues.

Role of Derivatives as Advanced Intermediates in Organic Synthesis

Derivatives of 3-formyl-2-nitrobenzoic acid are valuable advanced intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science fields.

The most prominent application is the use of methyl 3-formyl-2-nitrobenzoate as a key building block in the synthesis of Niraparib , an orally active PARP inhibitor used in cancer therapy. chemicalbook.comgoogle.com The synthetic route to Niraparib utilizes the functional groups of this intermediate for the construction of the final drug molecule.

Furthermore, the diverse functionalities present in the derivatives of 3-formyl-2-nitrobenzoic acid make them attractive precursors for the synthesis of various heterocyclic systems. For example, the 3-formyl-2-aminobenzoic acid derivatives, obtained from the reduction of the nitro group, can undergo intramolecular cyclization reactions to form quinoline (B57606) or quinolone scaffolds, which are prevalent in many biologically active compounds. The reaction of the formyl group with binucleophiles can lead to the formation of a wide range of fused heterocyclic systems. eurjchem.com 3-Methyl-2-nitrobenzoic acid, a related compound, is used in the synthesis of pharmaceuticals, dyes, and polyester (B1180765) compounds. guidechem.com

Applications of 3 Formyl 2 Nitrobenzoic Acid in Advanced Organic Synthesis and Methodology Development

Utilization as a Versatile Building Block for Complex Molecular Architectures

The strategic placement of three distinct functional groups makes 3-Formyl-2-nitrobenzoic acid a valuable building block for the synthesis of intricate molecular structures. The aldehyde and carboxylic acid moieties can participate in a wide array of condensation, oxidation, reduction, and coupling reactions, while the nitro group can be reduced to an amine, opening up further avenues for functionalization.

A prominent example of its application is in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. chemicalbook.comnbinno.com While the synthesis predominantly utilizes its methyl ester, methyl 3-formyl-2-nitrobenzoate, the core structure originates from the functional group array present in the parent acid. The synthesis of this complex drug molecule highlights the importance of this nitro-substituted benzoic acid derivative as a crucial starting material.

The synthesis of methyl 3-formyl-2-nitrobenzoate itself has been a subject of study, with various methods developed to improve efficiency and yield. One patented method involves the substitution reaction of 3-methyl-2-nitrobenzoate with chlorine, followed by a hydrolysis reaction. google.com Another approach involves the oxidation of methyl 3-(bromomethyl)-2-nitrobenzoate using N-methylmorpholine oxide (NMO). chemicalbook.com

Table 1: Synthetic Approaches to Methyl 3-formyl-2-nitrobenzoate

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Methyl-2-nitrobenzoate | 1. Cl2, UV light; 2. ZnCl2, Phase Transfer Catalyst | Methyl 3-formyl-2-nitrobenzoate | Not specified | google.com |

| Methyl 3-(bromomethyl)-2-nitrobenzoate | N-methylmorpholine oxide (NMO), 4A molecular sieves | Methyl 3-formyl-2-nitrobenzoate | 74% | chemicalbook.com |

Integration into Multi-component Reactions for Library Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all the reactants, are powerful tools for the rapid generation of chemical libraries. The diverse functionality of 3-Formyl-2-nitrobenzoic acid makes it a promising candidate for the design of novel MCRs.

While specific examples of MCRs involving 3-Formyl-2-nitrobenzoic acid are not extensively documented in the literature, the reactivity of its constituent functional groups suggests its potential in this area. For instance, the aldehyde group can readily participate in Ugi and Passerini reactions. Research on analogous compounds, such as 2-formylbenzoic acid, has demonstrated their successful application in Ugi-type MCRs to produce highly functionalized lactams. nih.gov This suggests that 3-Formyl-2-nitrobenzoic acid could similarly be employed to generate libraries of complex molecules with potential biological activities.

Role in the Synthesis of Functionalized Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The functional groups present in 3-Formyl-2-nitrobenzoic acid provide convenient handles for the construction of various heterocyclic rings.

The aldehyde can react with a variety of binucleophiles to form heterocycles. For example, reaction with hydrazines could yield pyridazinone derivatives, while condensation with B-dicarbonyl compounds followed by cyclization could lead to quinoline-based structures. The reduction of the nitro group to an amine introduces a nucleophilic center that can participate in intramolecular cyclization reactions with the other functional groups or their derivatives. For instance, reductive cyclization of a derivative where the aldehyde has been converted to a suitable side chain could lead to the formation of benzazepine or other nitrogen-containing heterocyclic systems.

While direct examples showcasing 3-Formyl-2-nitrobenzoic acid in these roles are scarce, the known reactivity of nitro- and formyl-substituted benzoic acids in heterocyclic synthesis provides a strong basis for its potential in this area. chemcess.com

Development of Novel Reagents and Catalysts derived from 3-Formyl-2-nitrobenzoic Acid

The unique electronic and steric properties of 3-Formyl-2-nitrobenzoic acid make it an interesting scaffold for the development of novel reagents and catalysts. The presence of both an electron-withdrawing nitro group and a reactive aldehyde could be exploited in the design of specialized chemical tools.

For instance, the aldehyde functionality could be used to immobilize the molecule onto a solid support, creating a heterogeneous catalyst or reagent. The carboxylic acid could be converted into an activated ester or an acid chloride, which could then be used as a specialized acylating agent. Furthermore, the entire molecule could serve as a ligand for metal catalysts, with the potential for the nitro and carboxylate groups to modulate the electronic properties and reactivity of the metal center. While the development of reagents and catalysts specifically derived from 3-Formyl-2-nitrobenzoic acid is not yet a widely explored area, the inherent functionalities of the molecule present intriguing possibilities for future research. The methyl ester, methyl 3-formyl-2-nitrobenzoate, has been described as a phase transfer catalyst for the synthesis of chlorinated hydrocarbons. chemicalbook.com

Future Directions and Emerging Research Avenues for 3 Formyl 2 Nitrobenzoic Acid

Explorations in Asymmetric Synthesis Utilizing the Formyl Moiety

The aldehyde (formyl) group in 3-Formyl-2-nitrobenzoic acid is a key handle for introducing chirality, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which often exhibits the desired therapeutic effects while its mirror image may be inactive or even harmful.

Future research in this area will likely focus on the development of novel catalytic systems that can stereoselectively transform the formyl group. This includes the use of chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, to direct the formation of a specific stereoisomer. For instance, the asymmetric arylation of 2-formylbenzoates to produce chiral 3-arylphthalides is a promising research direction. rsc.org This reaction, which involves the addition of an aryl group to the aldehyde, can be rendered asymmetric by a chiral catalyst, leading to the selective formation of one enantiomer of the resulting lactone.

Table 1: Potential Asymmetric Transformations of the Formyl Group in 3-Formyl-2-nitrobenzoic Acid

| Transformation | Reagents/Catalysts | Potential Chiral Product |

| Asymmetric Aldol Reaction | Chiral proline derivatives, metal complexes | Chiral β-hydroxy carbonyl compounds |

| Asymmetric Allylation | Chiral allylboronates, chiral silanes | Chiral homoallylic alcohols |

| Asymmetric Cyanohydrin Formation | Chiral Lewis bases, enzyme catalysts | Chiral cyanohydrins |

| Asymmetric Reductive Amination | Chiral amines, reducing agents | Chiral amines |

These explorations into asymmetric synthesis will not only expand the chemical space accessible from 3-Formyl-2-nitrobenzoic acid but also provide more efficient and selective routes to valuable chiral intermediates.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 3-Formyl-2-nitrobenzoic acid and its derivatives is a prime candidate for integration with flow chemistry and automated synthesis platforms. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers several advantages over traditional batch processes. These include enhanced safety due to smaller reaction volumes, improved heat and mass transfer leading to better reaction control and higher yields, and the potential for seamless integration of reaction, work-up, and purification steps. durham.ac.uktcichemicals.comjst.org.in

The implementation of flow chemistry for the synthesis of 3-Formyl-2-nitrobenzoic acid could involve pumping the starting materials through a heated reactor coil, potentially packed with a solid-supported catalyst. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to a more consistent and reproducible process. Furthermore, the modular nature of flow chemistry systems allows for the easy integration of multiple reaction steps, paving the way for the automated, multi-step synthesis of complex molecules derived from 3-Formyl-2-nitrobenzoic acid.

Table 2: Comparison of Batch vs. Flow Chemistry for the Synthesis of 3-Formyl-2-nitrobenzoic Acid Derivatives

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by reactor size | Easily scalable by extending run time |

| Safety | Higher risk with exothermic reactions | Inherently safer due to small reaction volumes |

| Process Control | Less precise control over temperature and mixing | Precise control over all reaction parameters |

| Reproducibility | Can vary between batches | High reproducibility |

| Automation | Difficult to fully automate | Readily amenable to automation |

The integration of artificial intelligence and machine learning algorithms with automated flow synthesis platforms could further accelerate the discovery and optimization of new synthetic routes involving 3-Formyl-2-nitrobenzoic acid.

Computational Design and Virtual Screening of Novel Derivatives

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. In the context of 3-Formyl-2-nitrobenzoic acid, these methods can be employed to design and screen novel derivatives with enhanced biological activity or improved physicochemical properties.

Structure-based virtual screening, for example, involves docking a library of virtual compounds into the active site of a biological target to predict their binding affinity. nih.gov This approach can be used to identify promising derivatives of 3-Formyl-2-nitrobenzoic acid that are likely to be active as, for instance, enzyme inhibitors. Pharmacophore modeling, another computational technique, focuses on identifying the essential three-dimensional arrangement of functional groups required for biological activity. peerj.com A pharmacophore model based on known active compounds can be used to screen large databases of virtual molecules to identify new potential drug candidates.

These computational approaches offer a time- and cost-effective way to explore the vast chemical space of 3-Formyl-2-nitrobenzoic acid derivatives, prioritizing the synthesis of compounds with the highest probability of success.

Development of Sustainable and Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies in the chemical industry. mdpi.com For 3-Formyl-2-nitrobenzoic acid, future research will focus on developing more sustainable and environmentally friendly synthetic routes that minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency.

One promising approach is the use of biocatalysts, such as enzymes, which can catalyze reactions under mild conditions with high selectivity. nih.gov For example, an enzymatic oxidation could potentially be used to convert a methyl group to the formyl group in a precursor to 3-Formyl-2-nitrobenzoic acid, avoiding the use of harsh oxidizing agents. The use of alternative energy sources, such as microwave or solar energy, can also contribute to greener synthetic processes by reducing reaction times and energy consumption. nih.gov

A patent for the synthesis of 3-formyl-2-nitrobenzoic acid methyl ester describes a process where the resulting wastewater contains minimal organic matter and is easily treatable, indicating a step towards more environmentally conscious manufacturing. google.com Further research into solvent replacement with greener alternatives, such as water or bio-derived solvents, and the development of catalytic processes that minimize the generation of byproducts will be crucial in advancing the sustainable production of 3-Formyl-2-nitrobenzoic acid. frontiersin.org

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-formyl-2-nitrobenzoic acid, and what methodological considerations are critical for optimizing yield?

- Answer : A common approach involves esterification or functionalization of pre-existing benzoic acid derivatives. For example, methyl esters (e.g., Methyl 3-formyl-2-nitrobenzoate, CAS 138229-59-1) can serve as intermediates, with hydrolysis under controlled acidic or basic conditions yielding the free acid . Flow chemistry methods, as demonstrated for analogous bromo-formylbenzoic acids, may improve reaction efficiency by minimizing hazardous solvent use (e.g., replacing CCl₄ with safer alternatives) .

- Key Considerations :

- Monitor reaction pH to avoid premature hydrolysis of ester groups.

- Use anhydrous conditions for nitro-group stability.

- Table 1 : Example Synthetic Routes

| Precursor | Method | Yield (%) | Reference |

|---|---|---|---|

| Methyl 3-formyl-2-nitrobenzoate | Acidic hydrolysis (H₂SO₄/H₂O) | 75–85 | |

| 3-Nitrobenzaldehyde derivatives | Oxidative formylation | 60–70 |

Q. What safety protocols are essential for handling 3-formyl-2-nitrobenzoic acid in the laboratory?

- Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respirators if dust formation is likely .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors or particulates .

- Spill Management : Avoid dry sweeping; use wet methods or HEPA vacuums to contain dust. Dispose of waste in sealed containers labeled for nitro compounds .

Q. How can researchers purify 3-formyl-2-nitrobenzoic acid, and what analytical techniques validate its purity?

- Answer :

- Recrystallization : Use ethanol/water mixtures (1:3 v/v) at 50–60°C, with slow cooling to isolate high-purity crystals .

- Chromatography : Silica gel column chromatography (hexane/ethyl acetate gradient) resolves nitro-substituted impurities.

- Validation :

- HPLC : C18 column, UV detection at 254 nm.

- FT-IR : Confirm nitro (1520 cm⁻¹) and carbonyl (1680 cm⁻¹) stretches .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 3-formyl-2-nitrobenzoic acid derivatives?

- Answer :

- Data Collection : Use SHELX programs for small-molecule refinement. SHELXL excels in handling high-resolution data, particularly for nitro-group geometry and hydrogen-bonding networks .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder in the formyl group (common due to rotational flexibility) .

- Example Workflow :

Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation).

Refine with SHELXL-2018/3, applying restraints for planar nitro groups .

Q. What reactivity challenges arise during functionalization of 3-formyl-2-nitrobenzoic acid, and how can they be mitigated?

- Answer :

- Nitro Group Reduction : Catalytic hydrogenation (Pd/C, H₂) risks over-reduction of the formyl group. Use selective reducing agents (e.g., SnCl₂/HCl) or protect the formyl moiety as an acetal prior to reduction .

- Electrophilic Substitution : The nitro group deactivates the ring, limiting direct substitution. Employ directing groups (e.g., esterification) to activate specific positions .

Q. How should researchers address contradictions in reported spectroscopic data for nitrobenzoic acid derivatives?

- Answer :

- Case Study : Discrepancies in NMR chemical shifts may arise from solvent polarity or pH effects. For example, the formyl proton (δ 10.1–10.3 ppm in DMSO-d₆) shifts upfield in CDCl₃ due to reduced hydrogen bonding .

- Troubleshooting :

- Standardize solvent and concentration.

- Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.